4-Methoxycyclohex-1-enecarboxylic acid
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Overview
Description
4-Methoxycyclohex-1-enecarboxylic acid is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . It is a derivative of cyclohexene, featuring a methoxy group at the 4-position and a carboxylic acid group at the 1-position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 4-Methoxycyclohex-1-enecarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclohexene with methanol in the presence of a strong acid catalyst to introduce the methoxy group. The resulting intermediate is then subjected to oxidation to form the carboxylic acid group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-Methoxycyclohex-1-enecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
4-Methoxycyclohex-1-enecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxycyclohex-1-enecarboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in its reactivity and binding properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Methoxycyclohex-1-enecarboxylic acid can be compared with other similar compounds, such as:
Cyclohexene carboxylic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxybenzoic acid: Contains a benzene ring instead of a cyclohexene ring, leading to distinct chemical behavior.
Methoxyacetic acid: Features a simpler structure with a methoxy group and a carboxylic acid group on a two-carbon chain.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-methoxycyclohexene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2,7H,3-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLRCYKSOOLDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(=CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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